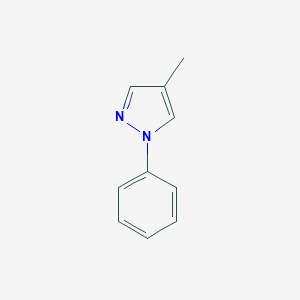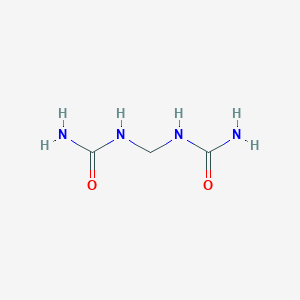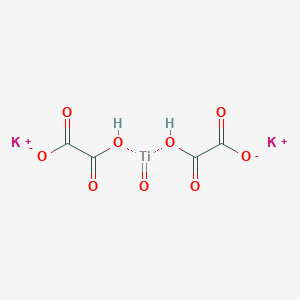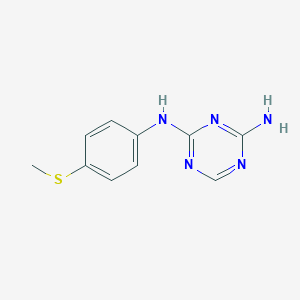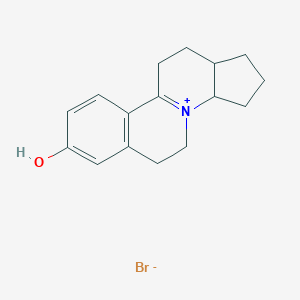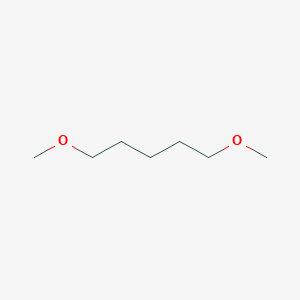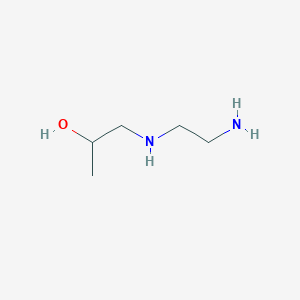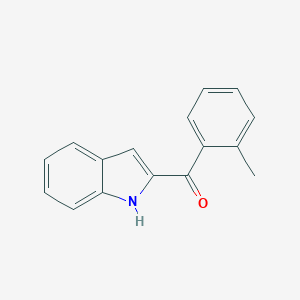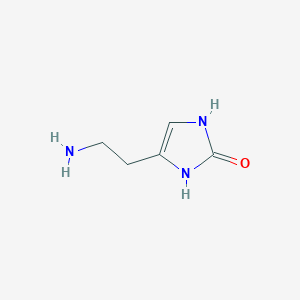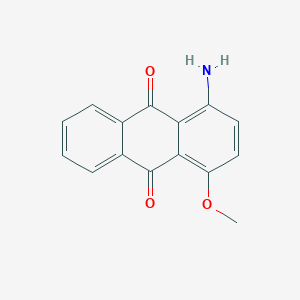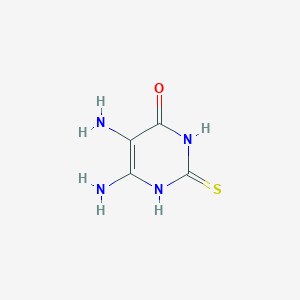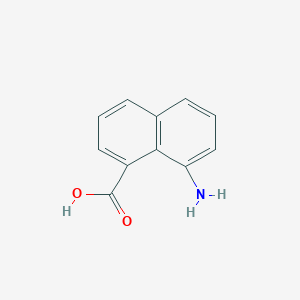
Heptyl formate
概要
説明
Heptyl formate, also known as formic acid heptyl ester, is a colorless liquid with a fruity, floral odor. It is primarily used as a flavoring agent in the food industry and as a fragrance component in cosmetics. With the molecular formula C8H16O2 and a molecular weight of approximately 144.21 g/mol, this compound belongs to the family of carboxylic acid esters. This compound is soluble in organic solvents but insoluble in water, making it suitable for various applications in flavoring and fragrance formulations. Its pleasant aroma, described as green, waxy, floral, and fruity, allows it to be utilized in products like baked goods, beverages, and perfumes.
準備方法
Traditional Synthesis
Esterification of Formic Acid and Heptanol
The conventional method for synthesizing heptyl formate involves the esterification reaction between this compound acid and heptanol. This process typically uses sulfuric acid as a catalyst, similar to the production of ethyl formate[“].
Catalysts in Traditional Methods
Sulfuric acid is commonly employed as a catalyst in the esterification process[“]. The use of catalysts enhances the reaction rate and yield of this compound.
Limitations of Conventional Approaches
While effective, traditional methods may have drawbacks such as the use of strong acids and potential side reactions, which can affect product purity and yield.
Enzymatic Synthesis of this compound
Lipase-Catalyzed Reactions
Enzymatic synthesis using lipases has emerged as a promising alternative for this compound production[“]. Lipases catalyze the esterification reaction under milder conditions compared to traditional chemical methods.
Advantages of Enzymatic Methods
Enzymatic synthesis offers several benefits, including:
Higher selectivity
Milder reaction conditions
Reduced environmental impact
Reaction Conditions and Parameters
Optimizing reaction conditions such as temperature, pH, and substrate concentration is crucial for maximizing enzyme activity and product yield[“].
Enzyme Reusability and Economic Aspects
The ability to reuse enzymes through immobilization techniques can significantly reduce production costs, making enzymatic synthesis economically viable for industrial-scale production[“].
Novel Approaches to this compound Synthesis
Microwave-Assisted Synthesis
Microwave irradiation can accelerate the esterification reaction, potentially reducing reaction times and energy consumption[“].
Oxidation of Heptanal
An alternative approach involves the oxidation of heptanal to produce this compound. This method may offer advantages in terms of starting material availability and reaction selectivity[“].
Carbon Monoxide-Based Methods
Carbonylation reactions using carbon monoxide as a reagent present another route for this compound synthesis, although this approach may require specialized equipment and safety precautions[“].
Green Chemistry Approaches
Environmentally friendly synthesis methods, such as using supercritical CO2 as a solvent or employing biocatalysts, align with green chemistry principles and are gaining traction in research and industry[“].
Optimization of this compound Production
Factors Affecting Yield and Selectivity
Key factors influencing this compound production include:
Reaction temperature
Catalyst concentration
Substrate ratio
Reaction time
化学反応の分析
Esterification Reaction
The formation of heptyl formate occurs through an esterification reaction between this compound acid and heptanol. This reaction is typically reversible and follows a mechanism involving the nucleophilic addition of the alcohol to the carbonyl group of the acid, followed by the elimination of water[“].
Reaction Mechanism
Protonation of the carbonyl oxygen in this compound acid
Nucleophilic attack by heptanol
Proton transfer and elimination of water
Deprotonation to form this compound
Catalysts and Conditions
The esterification reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction can be driven to completion by removing water, often through azeotropic distillation or using molecular sieves[“].
Hydrolysis of this compound
Hydrolysis is the reverse of the esterification reaction, breaking down this compound into its constituent this compound acid and heptanol[“].
Factors Affecting Hydrolysis Rate
pH of the solution
Temperature
Presence of catalysts[“]
Spontaneous Hydrolysis
In aqueous environments, this compound can undergo slow spontaneous hydrolysis, especially under acidic or basic conditions.
Oxidation Reactions
This compound can undergo oxidation reactions, typically resulting in the formation of more oxidized products[“].
Products Formed
Oxidation of this compound can lead to the formation of heptanoic acid and this compound acid, depending on the oxidizing conditions[“].
Oxidizing Agents and Conditions
Common oxidizing agents include:
Potassium permanganate (KMnO4)
Chromic acid (H2CrO4)
Hydrogen peroxide (H2O2) with a catalyst
Enzymatic Reactions
Enzymes play a crucial role in the selective transformation of this compound in biological systems and industrial processes.
Lipase-Catalyzed Reactions
Lipases can catalyze both the formation and hydrolysis of this compound under mild conditions, often with high regioselectivity.
Baeyer-Villiger Monooxygenase-Mediated Transformations
These enzymes can potentially oxidize this compound to form this compound, though this reaction is more commonly observed with ketones.
Thermal Decomposition
At high temperatures, this compound can undergo thermal decomposition[“].
Products Formed
Thermal decomposition typically results in the formation of smaller, more volatile compounds such as this compound acid, heptene, and various aldehydes[“].
科学的研究の応用
Applications in Organic Chemistry
Use as a Solvent in Organic Synthesis
Heptyl formate serves as an effective solvent in various organic synthesis reactions. Its ability to dissolve a wide range of organic compounds makes it valuable in chemical research and industrial applications[“].
Role as an Intermediate in Chemical Reactions
In organic synthesis, this compound often acts as an intermediate compound, facilitating the formation of more complex molecules[“]. This property makes it a crucial component in the development of new synthetic methodologies.
Applications in Esterification Studies
Researchers utilize this compound in esterification studies to understand reaction mechanisms and develop more efficient synthesis routes for similar compounds[“].
Biological Research Applications
Use in Lipid-Based Drug Delivery Systems
This compound has shown promise in the development of lipid-based drug delivery systems. Its unique properties allow for improved encapsulation and controlled release of pharmaceutical compounds[“].
Studies on Enzymatic Reactions
Scientists employ this compound in enzymatic reaction studies, particularly those involving lipases and esterases. These investigations contribute to our understanding of enzyme kinetics and substrate specificity[“].
Applications in Microbiology and Fermentation Research
In microbiology, this compound is used to study microbial metabolism and fermentation processes. Its role as a potential carbon source or metabolic intermediate makes it valuable in these investigations[“].
Analytical Chemistry Applications
Use as a Standard in Gas Chromatography
This compound serves as a standard compound in gas chromatography analyses, helping researchers calibrate instruments and validate analytical methods[“].
Applications in Mass Spectrometry
In mass spectrometry, this compound is used to study fragmentation patterns and develop new analytical techniques for detecting and quantifying similar compounds[“].
Role in Developing New Analytical Methods
Researchers utilize this compound to develop and optimize new analytical methods for detecting and quantifying esters and related compounds in various matrices[“].
Industrial and Applied Research
Fragrance and Flavor Industry Applications
This compound's fruity odor makes it a valuable compound in fragrance and flavor research. Scientists study its interactions with other aroma compounds and its potential applications in new product development.
Use in Polymer and Materials Science Research
In polymer science, this compound is investigated as a potential plasticizer or additive to modify the properties of various materials[“].
Applications in Green Chemistry Studies
Researchers explore the use of this compound in green chemistry applications, focusing on its potential as a more environmentally friendly alternative to traditional solvents or reagents.
作用機序
Molecular and Properties Relevant to Mechanism
Heptyl formate has a chemical formula of C8H16O2 and a molecular weight of 144.2114[“]. Its structure consists of a formate group attached to a heptyl chain, which plays a significant role in its interactions with other molecules and biological systems.
Olfactory Mechanism of Action
The olfactory mechanism of this compound involves its interaction with olfactory receptors in the nasal cavity. Studies on human olfactory receptors have shown that specific receptors can be activated by structurally similar compounds[“]. For example, the human olfactory receptor OR17-40 has been found to respond to certain aldehydes, suggesting that this compound may interact with similar receptors due to its ester structure.
Enzymatic Interactions
This compound, like other esters, can undergo enzymatic hydrolysis. This process is typically catalyzed by esterases or lipases[“]. The mechanism involves:
Binding of this compound to the enzyme's active site
Nucleophilic attack by a serine residue in the enzyme's catalytic triad
Formation of a tetrahedral intermediate
Release of heptanol
Hydrolysis of the acyl-enzyme intermediate to release this compound acid
Cellular Mechanisms
At the cellular level, this compound can interact with cell membranes due to its lipophilic nature. This property allows it to potentially influence membrane fluidity and permeability[“].
Biochemical Reactions
The primary biochemical reaction involving this compound is hydrolysis, which can occur both enzymatically and non-enzymatically. In aqueous environments, this compound can slowly hydrolyze to form heptanol and this compound acid1.
Molecular Targets
While specific molecular targets for this compound are not well-documented, its ester structure suggests potential interactions with esterases and lipases. These enzymes typically have a catalytic triad consisting of serine, histidine, and aspartate residues[“].
Physiological Effects
The physiological effects of this compound are primarily related to its olfactory properties. Its fruity odor makes it valuable in the fragrance industry. However, at high concentrations, it may cause respiratory irritation.
類似化合物との比較
Structural Comparisons
Comparison with Other Formate Esters
Heptyl formate belongs to the family of formate esters, which includes compounds like methyl formate and ethyl formate. While these compounds share the formate group, this compound has a longer carbon chain, affecting its physical and chemical properties[“].
Comparison with Other Heptyl Esters
This compound can be compared to other heptyl esters like heptyl palmitate. While both contain the heptyl group, the different acid components (this compound acid vs. palmitic acid) result in distinct properties and applications[“].
Physical Property Comparisons
Boiling Point Comparisons
This compound has a boiling point of 178.2°C at 760 mmHg[“]. This is higher than shorter-chain formate esters due to its longer carbon chain, which increases intermolecular forces.
Solubility Comparisons
The solubility of this compound in water is likely lower than shorter-chain formate esters due to its longer hydrocarbon chain, which increases its hydrophobicity.
Vapor Pressure Comparisons
This compound has a vapor pressure of 1 mmHg at 25°C[“], which is lower than shorter-chain formate esters, reflecting its higher boiling point and molecular weight.
Chemical Reactivity Comparisons
Hydrolysis Rates
Like other esters, this compound can undergo hydrolysis, breaking down into heptanol and this compound acid. The rate of hydrolysis may be slower compared to shorter-chain formate esters due to steric hindrance from the longer alkyl chain.
Oxidation Susceptibility
This compound, like other esters, can undergo oxidation reactions. Its longer carbon chain may make it more susceptible to oxidation compared to shorter-chain formate esters.
Odor and Flavor Profile Comparisons
This compound is known for its pleasant fruity odor, described as having a green, waxy, floral, herbal, plum, apple, and cucumber scent[“]. This unique odor profile distinguishes it from other formate esters and contributes to its use in the fragrance and flavor industries.
Biological Comparisons
Comparison of Antimicrobial Properties
While specific data on this compound's antimicrobial properties are limited, esters in general can exhibit some antimicrobial activity. The longer carbon chain of this compound may influence its potential antimicrobial properties compared to shorter-chain formate esters.
Biodegradability Comparisons
This compound, like other formate esters, is likely to be biodegradable. However, its longer carbon chain may affect the rate of biodegradation compared to shorter-chain formate esters[“].
Industrial Use Comparisons
Comparison of Applications in Fragrance Industry
This compound's unique odor profile makes it valuable in the fragrance industry. Its fruity, floral scent distinguishes it from other formate esters and contributes to its use in various fragrance formulations.
Differences in Food Flavoring Uses
In the food industry, this compound is used as a flavoring agent, particularly in fruit flavors such as apricot, pear, and plum. It is typically used at concentrations of 1-4 ppm in various food products[“].
Common Problem
What is heptyl formate used for?
This compound is primarily used in the fragrance and flavor industry due to its fruity aroma[“].
How is this compound produced?
This compound can be produced through various methods, including esterification of this compound acid and heptanol, enzymatic synthesis, and novel approaches like microwave-assisted reactions[“].
Is this compound safe?
When handled properly, this compound is generally considered safe for its intended uses in the fragrance and flavor industry. However, like many chemicals, it should be used with appropriate safety precautions.
What are the alternatives to this compound?
Alternatives may include other formate esters or similar fruity-scented compounds, depending on the specific application.
What are the main scientific applications of this compound?
This compound is used in organic synthesis, biological research, analytical chemistry, and environmental studies[“][“].
How is this compound used in analytical chemistry?
It serves as a standard in gas chromatography and is used in mass spectrometry and method development[“].
What role does this compound play in biological research?
This compound is used in drug delivery system development, enzymatic reaction studies, and microbiology research[“].
Is this compound used in environmental studies?
Yes, it is used in studies on volatile organic compounds, biodegradation, and atmospheric chemistry[“].
What are the future prospects for this compound in scientific research?
This compound shows promise in developing novel drug delivery systems, advanced materials, and sustainable chemical processes[“].
How does this compound compare to other formate esters?
This compound has a longer carbon chain than many common formate esters, resulting in higher boiling point, lower vapor pressure, and a unique odor profile[“].
What are the main differences between this compound and heptyl acetate?
While both are heptyl esters, this compound contains a formate group, while heptyl acetate contains an acetate group. This results in differences in their odor profiles and chemical reactivity.
Is this compound more environmentally friendly than similar compounds?
Specific data on this compound's environmental impact are limited. However, as an ester, it is likely biodegradable, though its longer carbon chain may affect degradation rates[“].
How does the odor of this compound compare to other fruity esters?
This compound has a unique fruity, floral odor with notes of plum, apple, and cucumber, distinguishing it from other fruity esters.
Are there any unique properties of this compound compared to similar compounds?
This compound's combination of a formate group and a seven-carbon alkyl chain gives it a unique balance of properties, including its specific odor profile and physical characteristics, which contribute to its value in fragrance and flavor applications[“].
特性
IUPAC Name |
heptyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-10-8-9/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAMDSXSXYAICO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059416 | |
| Record name | Formic acid, heptyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with a fruity, floral, orris-rose odour | |
| Record name | Heptyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/12/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
177.00 to 178.00 °C. @ 760.00 mm Hg | |
| Record name | Heptyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in ether, most organic solvents; insoluble in water, 1 ml in 5 ml 70% alcohol (in ethanol) | |
| Record name | Heptyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/12/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.88277 (15°) | |
| Record name | Heptyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/12/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
112-23-2 | |
| Record name | Heptyl formate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Heptyl formate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formic acid, heptyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Formic acid, heptyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptyl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.590 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEPTYL FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PU6O623G48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Heptyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


